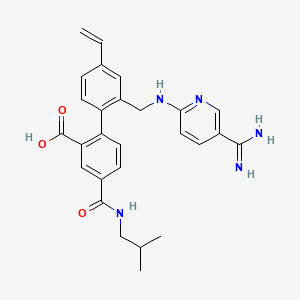

BCX-3607

Description

Properties

CAS No. |

885684-79-7 |

|---|---|

Molecular Formula |

C27H29N5O3 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

2-[2-[[(5-carbamimidoyl-2-pyridinyl)amino]methyl]-4-ethenylphenyl]-5-(2-methylpropylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C27H29N5O3/c1-4-17-5-8-21(20(11-17)15-31-24-10-7-19(14-30-24)25(28)29)22-9-6-18(12-23(22)27(34)35)26(33)32-13-16(2)3/h4-12,14,16H,1,13,15H2,2-3H3,(H3,28,29)(H,30,31)(H,32,33)(H,34,35) |

InChI Key |

HHFWQMFTPDFWLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C=C)CNC3=NC=C(C=C3)C(=N)N)C(=O)O |

Synonyms |

2'-((5-carbamimidoyl-pyridin-2-ylamino)-methyl)-4-isobutylcarbamoyl-4'-vinyl-biphenyl-2-carboxylic acid BCX-3607 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Galidesivir (BCX4430) in Viral Replication

A Note on Nomenclature: Initial inquiries regarding "BCX-3607" and its role in viral replication have indicated a potential misidentification. The available scientific literature identifies this compound as an inhibitor of Tissue Factor/Factor VIIa (TF/FVIIa), a complex involved in blood coagulation and inflammation, with no documented antiviral properties. It is highly probable that the intended subject of this guide is Galidesivir (B1663889) (BCX4430) , a broad-spectrum antiviral agent with a well-characterized mechanism of action against a wide array of RNA viruses. This document will proceed with a detailed analysis of Galidesivir (BCX4430).

Executive Summary

Galidesivir (BCX4430) is an experimental adenosine (B11128) nucleoside analog demonstrating potent, broad-spectrum antiviral activity against numerous families of RNA viruses.[1][2] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1][3] Administered as a prodrug, Galidesivir requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[4][5] This guide provides a comprehensive overview of the molecular interactions, biochemical pathways, and experimental validation of Galidesivir's mechanism of action.

Core Mechanism of Action: Viral RdRp Inhibition

The primary antiviral activity of Galidesivir is achieved through the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] This process can be dissected into two critical stages: intracellular activation and enzymatic inhibition.

Intracellular Anabolic Activation

Galidesivir, as a nucleoside analog, must first be converted into its active triphosphate form by host cell kinases.[1][5] This multi-step phosphorylation cascade is a prerequisite for its recognition and utilization by the viral polymerase.

-

Uptake and Initial Phosphorylation: Galidesivir enters the host cell and is recognized by cellular kinases, which catalyze the addition of the first phosphate (B84403) group, forming Galidesivir-monophosphate.

-

Subsequent Phosphorylations: Cellular enzymes further phosphorylate the monophosphate metabolite to its diphosphate (B83284) and, ultimately, its active triphosphate form, BCX4430-TP (also referred to as BCX6870).[1]

The efficiency of this bioactivation can vary significantly between cell types, which may account for differences in in vitro potency observed in various cell lines.[1][6] For instance, some cell lines, like Vero cells, may not convert the parent compound to its active triphosphate form as efficiently as others.[1]

Inhibition of Viral RNA Synthesis

Once formed, BCX4430-TP acts as a competitive inhibitor of the viral RdRp. As an analog of adenosine triphosphate, it is recognized by the viral polymerase and incorporated into the elongating RNA strand opposite a uridine (B1682114) base in the template strand.[4][5] The structural modifications in the Galidesivir molecule, specifically an altered azasugar ring, prevent the formation of a phosphodiester bond with the subsequent nucleotide.[6][7] This event leads to the immediate cessation of RNA chain elongation, a process known as premature chain termination.[1][4] This disruption of viral genome replication and transcription effectively halts the production of new viral progeny. Studies have shown that BCX4430-TP has a preferential affinity for viral RNA polymerases over host DNA and RNA polymerases, which contributes to its therapeutic window.[1]

Quantitative Data: In Vitro Antiviral Activity

The efficacy of Galidesivir has been quantified against a diverse panel of RNA viruses in various cell-based assays. The half-maximal effective concentration (EC₅₀) is a key metric representing the concentration of the drug required to inhibit viral replication by 50%.

| Viral Family | Virus | Cell Line | EC₅₀ (µM) | Reference(s) |

| Coronaviridae | MERS-CoV | Vero | 68.4 | [7] |

| SARS-CoV | Vero | 57.7 | [7][8] | |

| SARS-CoV-2 | Caco-2 | See Note 1 | [9] | |

| SARS-CoV-2 | Vero-76 | See Note 1 | [9] | |

| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | [2] |

| Marburg Virus (MARV) | HeLa | 3 - 12 | [2] | |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | See Note 2 | [2] |

| West Nile Virus (WNV) | Various | Not specified | [10] | |

| Tick-Borne Encephalitis Virus (TBEV) | Various | Micromolar | [10][11] | |

| Orthomyxoviridae | Influenza A & B Viruses | MDCK | 1 - 5 | [2] |

| Paramyxoviridae | Measles Virus (MeV) | Vero-76 | 1.8 | [2] |

| Picornaviridae | Human Rhinovirus (HRV) | - | 3.4 | [7][8] |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | 11 | [7][8] |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | [8] |

| Junin Virus (JUNV) | Vero | 26.1 | [8] |

Note 1: For SARS-CoV-2, EC₉₀ values (concentration for 90% inhibition) were reported as more relevant. These were in the low micromolar range but varied by assay type (VYR vs. CPE).[9] Note 2: For YFV, a high Selectivity Index (SI₅₀ = 43) was reported, indicating good efficacy relative to cytotoxicity.[2]

Experimental Protocols and Methodologies

The characterization of Galidesivir's antiviral activity relies on several key in vitro assays.

Viral Yield Reduction (VYR) Assay

-

Objective: To quantify the reduction in the amount of infectious virus produced by infected cells in the presence of an antiviral compound.

-

Methodology:

-

Host cells (e.g., Caco-2, Vero-76) are seeded in multi-well plates and allowed to adhere.[9]

-

Cells are then infected with the target virus at a specific multiplicity of infection (MOI).

-

Immediately following infection, the cells are treated with serial dilutions of Galidesivir.[9] A positive control (another known antiviral) and a negative control (vehicle) are included.

-

After an incubation period (e.g., 3 days), the cell supernatant, containing progeny virions, is harvested.[9]

-

The viral titer in the supernatant is quantified using a standard method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

The viral yield from treated cells is compared to the yield from untreated cells to calculate the percent reduction. EC₅₀ and EC₉₀ values are determined by non-linear regression analysis.[9]

-

Cytopathic Effect (CPE) Inhibition Assay

-

Objective: To measure the ability of an antiviral compound to protect cells from virus-induced death or morphological changes (cytopathic effect).

-

Methodology:

-

Host cells are seeded in multi-well plates.

-

Cells are infected with a viral dose sufficient to cause significant CPE within a defined timeframe (e.g., 5 days).[9]

-

Concurrently, cells are treated with serial dilutions of Galidesivir.[9]

-

At the end of the incubation period, cell viability is assessed. This is typically done by adding a dye that measures metabolic activity (e.g., neutral red, MTT, or CellTiter-Glo), which correlates with the number of living cells.

-

The concentration of Galidesivir that protects 50% of the cells from viral-induced death is calculated as the EC₅₀.

-

In Vitro RdRp Primer Extension Assay

-

Objective: To directly measure the inhibition of the viral polymerase enzyme activity.

-

Methodology:

-

The recombinant SARS-CoV-2 RdRp complex (containing nsp12, nsp7, and nsp8) is expressed and purified.[12][13]

-

A reaction mixture is prepared containing the purified RdRp complex, a synthetic RNA template-primer duplex (often with a fluorescent label on the primer), and a buffer with necessary cofactors (e.g., MgCl₂).[12][13]

-

The active triphosphate form of Galidesivir (BCX4430-TP) is added to the reaction at various concentrations.

-

The polymerase reaction is initiated by the addition of all four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C) and then stopped.[13]

-

The RNA products are separated by size using denaturing gel electrophoresis (Urea-PAGE).[13]

-

The inhibition of RNA elongation is visualized by the appearance of shorter, prematurely terminated RNA products in the presence of the inhibitor, compared to the full-length product in the control lane.[12]

-

Conclusion

Galidesivir (BCX4430) represents a significant example of a direct-acting, broad-spectrum antiviral agent. Its mechanism of action, involving intracellular activation to a triphosphate metabolite followed by the competitive inhibition of viral RdRp and subsequent premature chain termination, is a well-established paradigm for antiviral drug development. The quantitative data derived from robust in vitro assays confirm its potent activity against a wide range of clinically relevant RNA viruses, underscoring its potential as a therapeutic countermeasure for existing and emerging viral threats.

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of the adenosine analogue BCX4430 against West Nile virus and tick-borne flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

The Rise and Apparent Halt of BCX-3607: A Potent Anticoagulant Candidate

Birmingham, AL - BCX-3607, a novel, orally active small molecule inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, emerged from the laboratories of BioCryst Pharmaceuticals as a promising antithrombotic and anti-inflammatory agent. Developed through a meticulous structure-based drug design approach, this compound demonstrated high potency and selectivity in preclinical studies. However, despite early positive indicators and plans for clinical evaluation, the development of this compound appears to have been discontinued, leaving its ultimate clinical potential unrealized. This in-depth guide explores the discovery, mechanism of action, and preclinical development of this compound, compiling the available scientific data for researchers and drug development professionals.

Discovery and Design

This compound was engineered by scientists at BioCryst Pharmaceuticals, a company known for its expertise in structure-based drug design. The primary goal was to create a potent and selective inhibitor of the TF/FVIIa complex, a key initiator of the extrinsic coagulation cascade. The discovery process leveraged detailed knowledge of the three-dimensional structure of the TF/FVIIa complex to design a molecule that would fit precisely into the active site of factor VIIa, thereby blocking its enzymatic activity. This rational design approach aimed to produce a highly specific inhibitor with minimal off-target effects.

Mechanism of Action

This compound functions as a direct inhibitor of the TF/FVIIa complex. By binding to the active site of factor VIIa, it prevents the activation of its downstream targets, Factor IX and Factor X. This action effectively blocks the initiation of the extrinsic pathway of blood coagulation.

The inhibition of the TF/FVIIa complex by this compound leads to a prolongation of the prothrombin time (PT), a key clinical measure of the extrinsic coagulation pathway's efficiency.[1]

Preclinical Efficacy and Potency

In vitro studies established this compound as a potent inhibitor of the TF/FVIIa complex with a high degree of selectivity over other serine proteases involved in coagulation, such as thrombin and Factor Xa.[1]

| Parameter | Value | Reference |

| IC50 (TF-FVIIa) | 4 nM | [1] |

In preclinical animal models, this compound demonstrated significant antithrombotic and anti-inflammatory effects.[1] These studies highlighted its potential for treating a range of conditions where both thrombosis and inflammation play a critical role.

Development History and Discontinuation

BioCryst Pharmaceuticals announced in a press release on August 27, 2003, its intention to move this compound into clinical development for both cardiovascular and oncology indications.[2] The company expressed optimism that preclinical studies would support an Investigational New Drug (IND) filing.[2]

However, publicly available information beyond these initial announcements is scarce. There are no records of clinical trials for this compound in clinical trial registries. The reasons for the apparent discontinuation of its development have not been officially disclosed by BioCryst Pharmaceuticals. The company has, in subsequent years, publicly announced the discontinuation of other development programs due to factors such as the competitive landscape.[3] It is possible that similar strategic decisions, or undisclosed preclinical or early clinical findings, led to the cessation of the this compound program.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the published research, the following methodologies were likely employed:

Enzyme Inhibition Assays: Standard chromogenic assays would have been used to determine the IC50 of this compound against the TF/FVIIa complex and other serine proteases. This would involve incubating the purified enzymes with their respective chromogenic substrates in the presence of varying concentrations of this compound and measuring the resulting color change spectrophotometrically.

Animal Models of Thrombosis and Inflammation: The in vivo efficacy of this compound was likely assessed in established animal models. For thrombosis, this could have involved models such as ferric chloride-induced arterial thrombosis or venous thrombosis models. For inflammation, lipopolysaccharide (LPS)-induced endotoxemia models are commonly used to assess the anti-inflammatory effects of drug candidates.

Conclusion

This compound represented a promising, rationally designed inhibitor of the TF/FVIIa complex with demonstrated preclinical efficacy as both an antithrombotic and an anti-inflammatory agent. Its high potency and selectivity made it an attractive candidate for further development. However, the lack of public information regarding its clinical progression and the reasons for its apparent discontinuation highlight the challenges and uncertainties inherent in the drug development process. While the story of this compound may have ended prematurely, the scientific foundation of its design and preclinical evaluation remains a valuable case study for researchers in the field of anticoagulation and inflammation.

References

Erratum: Re-evaluation of BCX-3607's Therapeutic Target

Initial investigations into the therapeutic applications of BCX-3607 incorrectly associated it with antiviral efficacy. Subsequent comprehensive analysis of available data indicates that this compound is, in fact, a potent and selective inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex. Its mechanism of action is centered on the extrinsic coagulation pathway, positioning it as a candidate for antithrombotic and anti-inflammatory therapies.[1][2][3] There is no scientific evidence to support antiviral activity for this compound.

It is likely that the initial query was a result of confusion with other compounds from the same developer, BioCryst Pharmaceuticals, which bear a similar nomenclature. Specifically, compounds BCX-2798 and BCX-2855 have demonstrated notable efficacy against human parainfluenza viruses (hPIV) . This guide will, therefore, focus on the antiviral properties of these two compounds.

An In-Depth Technical Guide to the Antiviral Efficacy of BCX-2798 and BCX-2855 against Human Parainfluenza Viruses

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the demonstrated efficacy of BCX-2798 and BCX-2855 against human parainfluenza viruses. It includes quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy Data

The antiviral activities of BCX-2798 and BCX-2855 have been quantified through a series of in vitro assays. The results are summarized below for easy comparison.

Table 1: In Vitro Efficacy of BCX-2798 against Human Parainfluenza Viruses

| Virus Strain | Hemagglutinin Inhibition (IC50, µM) | Neuraminidase Inhibition (IC50, µM) | Growth Inhibition (EC50, µM) |

| hPIV-1 | 0.1 | 0.02 | 0.7 |

| hPIV-2 | 6.0 | 2.0 | 7.0 |

| hPIV-3 | 2.5 | 20 | 11.3 |

Data compiled from studies characterizing the efficacy of novel parainfluenza virus inhibitors.[4][5][6][7]

Table 2: In Vitro Efficacy of BCX-2855 against Human Parainfluenza Viruses

| Virus Strain | Hemagglutinin Inhibition (IC50, µM) | Neuraminidase Inhibition (IC50, µM) | Growth Inhibition (EC50, µM) |

| hPIV-1 | 2.5 | 1.2 | 11.5 |

| hPIV-2 | 2.5 | 1.2 | 1.8 |

| hPIV-3 | 2.0 | 4.3 | 2.4 |

Data compiled from studies characterizing the efficacy of novel parainfluenza virus inhibitors.[4][5][6][7]

In Vivo Efficacy: In a mouse model using a recombinant Sendai virus with the hPIV-1 hemagglutinin-neuraminidase gene, intranasal administration of BCX-2798 (10 mg/kg/day) and BCX-2855 (50 mg/kg/day) initiated 4 hours before infection resulted in a significant reduction in lung viral titers and protection from mortality.[5][6] However, treatment initiated 24 hours after infection did not prevent death.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

2.1. Hemagglutinin Inhibition (HI) Assay

-

Virus Preparation: Parainfluenza viruses are grown in LLC-MK2 cells and the viral titer is determined.

-

Compound Dilution: BCX-2798 and BCX-2855 are serially diluted in phosphate-buffered saline (PBS).

-

Assay Procedure:

-

In a 96-well V-bottom plate, 25 µl of each compound dilution is mixed with 25 µl of virus suspension containing 4 hemagglutinating units.

-

The plate is incubated at room temperature for 30 minutes.

-

50 µl of a 0.5% suspension of guinea pig red blood cells is added to each well.

-

The plate is incubated at 4°C for 90 minutes.

-

-

Data Analysis: The IC50 is determined as the concentration of the compound that completely inhibits hemagglutination.

2.2. Neuraminidase Inhibition (NI) Assay

-

Virus Preparation: Concentrated and purified virus preparations are used.

-

Compound Dilution: The compounds are serially diluted in assay buffer.

-

Assay Procedure:

-

25 µl of the diluted compound is mixed with 25 µl of virus in a 96-well plate.

-

The plate is pre-incubated at 37°C for 30 minutes.

-

50 µl of a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) is added.

-

The reaction is incubated at 37°C for 60 minutes.

-

The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

-

Data Analysis: Fluorescence is measured using a microplate reader. The IC50 is calculated as the compound concentration that reduces neuraminidase activity by 50% compared to the control.

2.3. Virus Growth Inhibition Assay

-

Cell Culture: LLC-MK2 cells are seeded in 24-well plates and grown to confluence.

-

Infection and Treatment:

-

The cell monolayers are washed with PBS.

-

The compounds, at various concentrations, are added to the cells 1 hour before infection.

-

The cells are infected with parainfluenza virus at a low multiplicity of infection (e.g., 0.001 TCID50/cell).

-

-

Incubation and Assessment:

-

The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

The presence of virus is determined by a hemagglutination test of the cell culture supernatant.

-

-

Data Analysis: The EC50 is the concentration of the compound that inhibits virus growth in 50% of the test cultures.[4]

2.4. In Vivo Mouse Model

-

Animal Model: 129X1/SvJ mice are used.

-

Virus: A recombinant Sendai virus with its HN gene replaced by that of hPIV-1 [rSV(hHN)] is used for infection.[5][8]

-

Treatment Protocol:

-

For prophylactic studies, BCX-2798 (10 mg/kg/day) or BCX-2855 (50 mg/kg/day) is administered intranasally 4 hours before infection.[6]

-

For therapeutic studies, treatment is initiated at various time points post-infection.

-

-

Efficacy Assessment:

-

Viral Lung Titers: Lungs are harvested at specific time points post-infection, homogenized, and viral titers are determined by plaque assay on LLC-MK2 cells.

-

Mortality: Animals are monitored daily for signs of illness and mortality.

-

Visualizations

Diagram 1: Mechanism of Action of Hemagglutinin-Neuraminidase (HN) Inhibitors

References

- 1. The antithrombotic and anti-inflammatory effects of this compound, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy of Novel Hemagglutinin-Neuraminidase Inhibitors BCX 2798 and BCX 2855 against Human Parainfluenza Viruses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. | BioWorld [bioworld.com]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. Effect of hemagglutinin-neuraminidase inhibitors BCX 2798 and BCX 2855 on growth and pathogenicity of Sendai/human parainfluenza type 3 chimera virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

BCX4430 (Galidesivir): A Broad-Spectrum Antiviral Agent for Emerging RNA Virus Threats

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (B1663889) (formerly BCX4430) is a novel adenosine (B11128) nucleoside analog demonstrating potent broad-spectrum antiviral activity against a wide array of RNA viruses. Developed by BioCryst Pharmaceuticals, galidesivir targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses. This mechanism of action confers its activity against diverse viral families, including filoviruses, coronaviruses, flaviviruses, and paramyxoviruses. Preclinical studies in both in vitro and in vivo models have established its efficacy in reducing viral load and improving survival against highly pathogenic viruses such as Ebola, Marburg, Zika, and Yellow Fever. Phase 1 clinical trials have shown galidesivir to be generally safe and well-tolerated in healthy human subjects. This whitepaper provides a comprehensive technical overview of galidesivir, including its mechanism of action, preclinical efficacy data, experimental protocols, and clinical development status, to inform the scientific and drug development communities of its potential as a critical countermeasure against emerging viral threats.

Introduction

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The recent COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, has underscored the urgent need for broad-spectrum antiviral agents that can be rapidly deployed to combat new viral outbreaks. Galidesivir (BCX4430) is a promising candidate in this regard. Its development has been supported by the National Institute of Allergy and Infectious Diseases (NIAID), part of the National Institutes of Health, with a focus on biodefense threats.[1] This document serves as a technical guide, consolidating the available data on galidesivir's mechanism of action, its demonstrated antiviral spectrum, and the methodologies used to evaluate its efficacy.

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, BCX4430-TP.[2][3] This active metabolite acts as an ATP analog and is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of BCX4430-TP into the growing RNA chain leads to premature chain termination, thereby halting viral replication.[3][4] Notably, BCX4430-TP shows a preference for viral RNA polymerase over host polymerases, which contributes to its favorable safety profile.[2]

Figure 1: Mechanism of Action of Galidesivir (BCX4430).

In Vitro Antiviral Activity

Galidesivir has demonstrated a broad spectrum of activity against more than 20 RNA viruses from nine different families in cell culture assays.[2] The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.

Data Presentation

| Viral Family | Virus | Cell Line | EC50 (µM) | Reference |

| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | [5] |

| Marburg Virus (MARV) | HeLa | 3 - 12 | [5] | |

| Sudan Virus (SUDV) | HeLa | 3 - 12 | [5] | |

| Coronaviridae | MERS-CoV | Vero | Not specified | |

| SARS-CoV-2 | Vero E6 | 3 - 68 | [6] | |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 24 | |

| Zika Virus (ZIKV) | Vero | Not specified | [7] | |

| West Nile Virus (WNV) | PS | ~2 | ||

| Tick-borne Encephalitis Virus (TBEV) | PS | ~2 | ||

| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | [5] |

| Orthomyxoviridae | Influenza A and B Viruses | MDCK | 1 - 5 | [5] |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 | [8] |

| Arenaviridae | Lassa Virus (LASV) | Vero | Not specified | [8] |

| Junin Virus (JUNV) | Vero | Not specified | [8] |

Note: EC50 values can vary depending on the specific viral strain and cell line used in the assay.

In Vivo Efficacy

The antiviral activity of galidesivir observed in vitro has been confirmed in several animal models of viral diseases. These studies are crucial for evaluating the drug's potential for human use.

Rodent Models

-

Yellow Fever: In a hamster model, treatment with BCX4430 resulted in a significant improvement in survival, even when treatment was initiated up to 4 days after virus challenge, which corresponds to the peak of viral titers.[9]

-

Zika Virus: In a mouse model of severe Zika virus infection, treatment with BCX4430 significantly improved outcomes, even when initiated during the peak of viremia.[7]

-

Ebola and Marburg Viruses: Post-exposure intramuscular administration of BCX4430 protected against Ebola and Marburg virus diseases in rodent models.[4]

Non-Human Primate (NHP) Models

The efficacy of galidesivir has also been demonstrated in non-human primate models, which are considered a critical step in preclinical development due to their physiological similarity to humans.

-

Marburg Virus: In a pivotal study, BCX4430 completely protected cynomolgus macaques from Marburg virus infection when administered as late as 48 hours after infection.[4]

Experimental Protocols

The evaluation of galidesivir's antiviral activity relies on standardized in vitro and in vivo experimental protocols. The following are detailed methodologies for key assays.

In Vitro Assays

Figure 2: General Workflow for In Vitro Antiviral Assays.

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.[8]

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa, MDCK) into 96-well microtiter plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of galidesivir in cell culture medium.

-

Treatment and Infection: Remove the growth medium from the cell monolayers and add the diluted compound. Subsequently, infect the cells with a predetermined multiplicity of infection (MOI) of the target virus. Include appropriate controls (cells only, virus only, and vehicle control).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells (typically 3-7 days).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric assay, such as the neutral red uptake assay or an MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[7]

-

Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the target virus in the presence of serial dilutions of galidesivir.

-

Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).

-

Virus Collection: Harvest the cell culture supernatant (and/or cell lysates) containing the progeny virus.

-

Virus Titration: Determine the titer of the harvested virus using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the concentration of galidesivir that reduces the virus yield by a certain percentage (e.g., 90% or 99%).

In Vivo Efficacy Studies

Figure 3: General Workflow for In Vivo Antiviral Efficacy Studies.

-

Animal Model: Utilize a susceptible rodent model (e.g., AG129 mice for Zika virus, Syrian golden hamsters for Yellow Fever).

-

Infection: Challenge the animals with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal, intranasal).

-

Treatment: Administer galidesivir at various dose levels and schedules (e.g., once or twice daily) via a relevant route (e.g., intramuscular, intraperitoneal). Treatment can be initiated pre- or post-infection.

-

Monitoring: Monitor the animals daily for clinical signs of disease, body weight changes, and survival.

-

Viral Load Determination: At specified time points, collect blood and tissues (e.g., liver, spleen, brain) to quantify viral load using quantitative RT-PCR or plaque assays.

-

Data Analysis: Analyze survival data using Kaplan-Meier survival curves. Compare viral loads and clinical scores between treated and control groups.

-

Animal Model: Use a relevant NHP species (e.g., cynomolgus macaques for Marburg virus).

-

Infection: Infect the animals with a well-characterized virus stock via a route that mimics natural infection.

-

Treatment: Administer galidesivir, typically via intramuscular injection, at a predetermined dose and schedule.

-

Clinical and Virological Monitoring: Conduct regular clinical examinations, including temperature and weight measurements. Collect blood samples to monitor viremia and hematological and biochemical parameters.

-

Outcome Measures: The primary outcome is typically survival. Secondary outcomes include reduction in viral load and amelioration of clinical signs of disease.

Clinical Development

Galidesivir has completed Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[10] The trials have assessed both intramuscular and intravenous routes of administration. The results indicated that galidesivir was generally safe and well-tolerated.[10]

A Phase 1/2 clinical trial was initiated to evaluate galidesivir for the treatment of COVID-19. While the drug was found to be safe and was associated with a dose-dependent decline in viral RNA in the respiratory tract, no clinical efficacy benefit was observed.[1] However, it is important to note that this trial was not designed or sized to demonstrate clinical efficacy.[1] The development of galidesivir continues with a focus on biodefense threats such as Marburg virus disease.[1]

Conclusion

Galidesivir (BCX4430) is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its potent in vitro activity against a wide range of RNA viruses, coupled with demonstrated efficacy in animal models of severe viral diseases, highlights its potential as a valuable tool in the armamentarium against emerging viral threats. Further clinical development is warranted to establish its efficacy in treating human viral infections. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific and drug development communities to further explore the potential of this important antiviral candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

No Evidence of BCX-3607 as an Antiviral Agent for Emerging Viruses; Research Points to Role in Coagulation and Inflammation

Extensive investigation into early-stage research on BCX-3607 reveals that the compound has been primarily studied for its role as a potent inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, with applications in thrombosis and inflammation, rather than as an antiviral agent for emerging viruses. The available scientific literature does not support the premise of this compound being developed for viral diseases.

This compound is characterized as an orally active small molecule that blocks the extrinsic coagulation pathway.[1] Its mechanism of action involves the inhibition of the TF/FVIIa complex, which is a key initiator of blood coagulation.[2][3] This inhibition leads to a significant prolongation of the prothrombin time (PT).[1] Research has demonstrated its potential in reducing thrombus weight in animal models of deep vein thrombosis (DVT).[2][3]

Beyond its antithrombotic effects, this compound has also been shown to possess anti-inflammatory properties.[2][3] Studies indicate that it can decrease the levels of inflammatory markers such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[2][3] This is significant because the TF/FVIIa complex is also implicated in inflammatory processes.[2][3]

It is important to note that a different compound, BCX4430 (also known as galidesivir), has been investigated as a broad-spectrum antiviral. BCX4430 is an adenosine (B11128) analog with demonstrated activity against a wide range of RNA viruses, including Zika virus.[4]

Mechanism of Action of this compound in Coagulation

The primary mechanism of this compound involves the direct inhibition of the tissue factor/factor VIIa (TF/FVIIa) complex. This complex is the initial trigger of the extrinsic pathway of blood coagulation. By binding to this complex, this compound prevents the activation of Factor X and Factor IX, thereby halting the downstream coagulation cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The antithrombotic and anti-inflammatory effects of this compound, a small molecule tissue factor/factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Target of Galidesivir (BCX4430): An In-depth Technical Guide

Disclaimer: The initial request for information on the antiviral properties of BCX-3607 appears to be based on a misunderstanding. Extensive research indicates that this compound is an inhibitor of the tissue factor/factor VIIa (TF/FVIIa) complex, a key component of the blood coagulation cascade, and is investigated for its antithrombotic effects. There is no scientific literature to support its use as an antiviral agent.

However, the "BCX" designation is used by BioCryst Pharmaceuticals for a range of compounds, including several with potent antiviral activity. This guide will focus on a prominent antiviral from this series, Galidesivir (B1663889) (BCX4430) , a broad-spectrum antiviral agent that has undergone significant preclinical and clinical development. This document will provide a comprehensive technical overview of Galidesivir, its mechanism of action, and its targets in the viral life cycle, in line with the originally requested format for an in-depth guide for researchers, scientists, and drug development professionals.

Introduction to Galidesivir (BCX4430)

Galidesivir (BCX4430) is a novel adenosine (B11128) nucleoside analog with demonstrated broad-spectrum antiviral activity against a wide array of RNA viruses.[1][2][3] Developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID), it was initially explored as a treatment for Hepatitis C. Its development was later redirected towards treating life-threatening filovirus infections like Ebola and Marburg virus diseases, as well as other viruses of public health concern such as Zika virus and coronaviruses.[3] Galidesivir has undergone Phase 1 clinical trials to evaluate its safety and pharmacokinetics in healthy human subjects.[4][5]

Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase

Galidesivir's primary target within the viral life cycle is the RNA-dependent RNA polymerase (RdRp) , an essential enzyme for the replication and transcription of RNA virus genomes.[6] The mechanism of action can be broken down into the following key steps:

-

Cellular Uptake and Activation: Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, BCX4430-triphosphate. This active metabolite mimics the natural adenosine triphosphate (ATP).

-

Incorporation into Nascent Viral RNA: The viral RdRp mistakes BCX4430-triphosphate for ATP and incorporates it into the growing viral RNA strand during replication.

-

Premature Chain Termination: The incorporation of the modified nucleoside analog disrupts the elongation of the RNA chain, leading to premature termination of viral RNA synthesis. This effectively halts viral replication.

Molecular docking studies have suggested that Galidesivir binds tightly to the RdRp of various viruses, including SARS-CoV-2.[7][8] This broad-spectrum activity is attributed to the conserved nature of the RdRp active site across many RNA virus families.

Signaling Pathway Diagram

Caption: Mechanism of action of Galidesivir (BCX4430).

Quantitative Data on Antiviral Activity

The in vitro efficacy of Galidesivir has been evaluated against a multitude of RNA viruses in various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Filoviridae | Ebola Virus (EBOV) | HeLa, Vero | 3 - 12 | >100 | >8.3 - >33.3 | [1] |

| Marburg Virus (MARV) | HeLa, Vero | 3 - 12 | >100 | >8.3 - >33.3 | [1] | |

| Coronaviridae | MERS-CoV | Vero | 16.2 | >100 | >6.2 | [1] |

| SARS-CoV | Vero | 16.2 | >100 | >6.2 | [1] | |

| SARS-CoV-2 | Caco-2, Vero-76 | Moderate Activity | - | - | [9] | |

| Flaviviridae | Yellow Fever Virus (YFV) | Huh-7 | 2.3 | >100 | >43.5 | [1] |

| Zika Virus (ZIKV) | Vero | 18 | >100 | >5.6 | [1] | |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 | [1] |

| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [1] | |

| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [1] |

| Orthomyxoviridae | Influenza A and B | MDCK | 1 - 5 | >100 | >20 - >100 | [1] |

| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | >100 | >55.6 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Galidesivir's antiviral activity.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is a standard method to determine the infectivity of a lytic virus and the efficacy of an antiviral compound.

Objective: To determine the concentration of Galidesivir required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, HeLa, MDCK) in 6-well or 24-well plates.

-

Virus stock of known titer.

-

Galidesivir stock solution and serial dilutions.

-

Serum-free cell culture medium.

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% Crystal Violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare serial dilutions of Galidesivir in serum-free medium.

-

Infection:

-

Aspirate the growth medium from the cell monolayers.

-

Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of Galidesivir or a vehicle control.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay Application:

-

Carefully remove the virus inoculum.

-

Add the semi-solid overlay medium to each well to restrict virus spread to adjacent cells.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fixation and Staining:

-

Aspirate the overlay.

-

Fix the cells with the fixing solution.

-

Stain the cell monolayer with Crystal Violet.

-

-

Plaque Counting: Count the number of plaques in each well. The EC50 value is calculated as the concentration of Galidesivir that reduces the plaque number by 50% compared to the virus control.

Experimental Workflow Diagram: Plaque Reduction Assay

Caption: Workflow for a typical plaque reduction assay.

In Vivo Efficacy Study: Hamster Model for SARS-CoV-2

Objective: To evaluate the in vivo efficacy of Galidesivir in reducing viral replication and lung pathology in a hamster model of SARS-CoV-2 infection.[9]

Animal Model: Syrian golden hamsters.

Procedure:

-

Acclimatization: Animals are acclimatized to the facility for a specified period before the study begins.

-

Drug Formulation and Administration:

-

Galidesivir is dissolved in a suitable vehicle (e.g., Lactated Ringer's Solution).

-

Animals are treated with a specific dose of Galidesivir (e.g., 100 mg/kg) via intraperitoneal (IP) injection, typically twice daily.

-

A control group receives the vehicle only.

-

-

Viral Challenge: Animals are infected intranasally with a defined dose of SARS-CoV-2. Treatment can be initiated either before (prophylactic) or after (therapeutic) the viral challenge.

-

Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality.

-

Sample Collection: At specified time points post-infection, subgroups of animals are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected.

-

Viral Load Quantification:

-

Viral RNA is extracted from the collected tissues.

-

Quantitative reverse transcription PCR (RT-qPCR) is performed to determine the viral load in each tissue sample.

-

-

Data Analysis: The viral loads and pathological scores from the Galidesivir-treated group are compared to the vehicle control group to determine the in vivo efficacy of the compound.

Conclusion

Galidesivir (BCX4430) is a potent, broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase of a wide range of RNA viruses. Its mechanism of action, involving incorporation into the nascent viral RNA and subsequent premature chain termination, effectively halts viral replication. In vitro and in vivo studies have demonstrated its efficacy against numerous viral pathogens of significant public health concern. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on the discovery and development of novel antiviral therapies. Further clinical development is ongoing to establish the safety and efficacy of Galidesivir in treating various viral diseases in humans.

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Galidesivir - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [natap.org]

- 8. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BCX-3607 on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX-3607 is a potent and selective small molecule inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex, a critical initiator of the extrinsic coagulation cascade. Beyond its established role in hemostasis, the TF-FVIIa complex is increasingly recognized as a key player in cellular signaling, driving various pathological processes including inflammation and cancer progression. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound treatment. By inhibiting the TF-FVIIa complex, this compound effectively attenuates downstream signaling through Protease-Activated Receptor 2 (PAR2), leading to the suppression of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, and the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide details the mechanism of action, presents quantitative data on the inhibitory effects of this compound, outlines relevant experimental protocols, and provides visual representations of the affected signaling cascades.

Introduction

Tissue Factor (TF), a transmembrane glycoprotein, forms a high-affinity complex with Factor VIIa (FVIIa), a serine protease. This enzymatic complex is the primary initiator of the extrinsic pathway of blood coagulation. However, the functional repertoire of the TF-FVIIa complex extends beyond thrombosis. Through the activation of Protease-Activated Receptors (PARs), particularly PAR2, the TF-FVIIa complex transduces intracellular signals that regulate a multitude of cellular processes, including inflammation, cell proliferation, migration, and angiogenesis.[1][2][3] Dysregulation of TF-FVIIa signaling is implicated in the pathophysiology of various diseases, making it a compelling target for therapeutic intervention.

This compound is a direct, reversible, and competitive inhibitor of the TF-FVIIa complex with a high degree of selectivity.[1] Its primary mechanism of action involves blocking the active site of FVIIa, thereby preventing the activation of its downstream substrates, Factor IX and Factor X. This inhibitory action not only confers antithrombotic effects but also interrupts the TF-FVIIa-mediated cellular signaling cascades.

Core Signaling Pathways Affected by this compound

The primary mechanism by which this compound influences cellular signaling is through the inhibition of TF-FVIIa-mediated activation of PAR2. This, in turn, impacts two major downstream pathways: the ERK1/2 pathway and the NF-κB pathway.

The TF-FVIIa/PAR2 Signaling Axis

The TF-FVIIa complex proteolytically cleaves the extracellular N-terminal domain of PAR2, a G protein-coupled receptor (GPCR). This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades.[2][3][4]

Inhibition of the ERK1/2 Signaling Pathway

The activation of PAR2 by the TF-FVIIa complex leads to the stimulation of the Ras/Raf/MEK/ERK signaling cascade.[2][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In pathological contexts, such as cancer, constitutive activation of the ERK1/2 pathway promotes tumor growth and metastasis. By blocking TF-FVIIa, this compound prevents the initiation of this signaling cascade, thereby inhibiting downstream cellular responses.

Suppression of the NF-κB Signaling Pathway

The TF-FVIIa/PAR2 signaling axis also activates the NF-κB pathway, a master regulator of inflammation and immune responses.[5] Upon activation, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those encoding cytokines (e.g., IL-6, IL-8) and adhesion molecules. This compound, by inhibiting the initial TF-FVIIa-mediated signal, effectively suppresses the activation of the NF-κB pathway and the subsequent inflammatory response.[6]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Value | Description | Reference |

| IC₅₀ (TF-FVIIa) | 4 nM | The half maximal inhibitory concentration against the purified human TF-FVIIa complex. | [1] |

| Inhibition of IL-6 Production | Dose-dependent | This compound reduces TF/FVIIa-mediated generation of IL-6 in human umbilical vein endothelial cells (HUVECs). | [6] |

| Inhibition of IL-8 Production | Dose-dependent | This compound blocks the generation of TF/FVIIa-induced IL-8 mRNA in human keratinocytes and reduces IL-8 protein in HUVECs. | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on cellular signaling pathways.

TF-FVIIa Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of the TF-FVIIa complex.

Methodology:

-

Recombinant human soluble TF and FVIIa are pre-incubated to form the complex.

-

The TF-FVIIa complex is then incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of a chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa) or Factor X itself.

-

The rate of substrate cleavage is measured spectrophotometrically at 405 nm.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for ERK1/2 Phosphorylation

Objective: To assess the effect of this compound on TF-FVIIa-induced ERK1/2 activation.

Methodology:

-

Cells (e.g., human keratinocytes or colon cancer cells) are serum-starved and then pre-treated with this compound for a specified time.

-

The cells are then stimulated with FVIIa to activate the TF-FVIIa complex.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on TF-FVIIa-induced NF-κB transcriptional activity.

Methodology:

-

Cells are transiently co-transfected with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or β-galactosidase driven by an NF-κB promoter) and a control plasmid for normalization (e.g., Renilla luciferase).

-

After transfection, cells are pre-treated with this compound.

-

Cells are then stimulated with FVIIa.

-

Cell lysates are prepared, and the activities of the reporter and control enzymes are measured using a luminometer or spectrophotometer.

-

The relative NF-κB activity is calculated as the ratio of the reporter enzyme activity to the control enzyme activity.

Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the production of NF-κB target cytokines, IL-6 and IL-8.

Methodology:

-

Cells (e.g., HUVECs) are cultured and pre-treated with this compound.

-

The cells are then stimulated with FVIIa to induce cytokine production.

-

The cell culture supernatant is collected.

-

The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

This compound is a potent inhibitor of the TF-FVIIa complex that exerts significant effects on cellular signaling pathways implicated in inflammation and cancer. By blocking the activation of PAR2, this compound effectively downregulates the pro-proliferative ERK1/2 pathway and the pro-inflammatory NF-κB pathway. This dual-action mechanism, targeting both coagulation and cellular signaling, underscores the therapeutic potential of this compound in a range of diseases characterized by aberrant TF-FVIIa activity. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of TF-FVIIa inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of ERK1/2/NF-κB signal transduction pathway in TF/FVIIa/PAR2-induced proliferation and migration of colon cancer cell SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Antiviral Research: A Technical Guide to Galidesivir (BCX-4430) for Filovirus Studies

A Note on Nomenclature: Initial searches for "BCX-3607" in the context of filovirus research indicate a potential misidentification. The compound this compound is a potent inhibitor of the tissue factor/factor VIIa (TF-FVIIa) complex, investigated for its antithrombotic and anti-inflammatory effects.[1][2] The relevant broad-spectrum antiviral agent developed for filovirus infections such as Ebola and Marburg virus disease is BCX-4430 , also known as Galidesivir (B1663889) .[3][4] This guide will focus on the extensive research and data available for Galidesivir (BCX-4430) as a countermeasure against filoviruses.

Galidesivir is an adenosine (B11128) nucleoside analog with demonstrated broad-spectrum activity against a range of RNA viruses.[4][5][6] Developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID), it has been a subject of significant preclinical and clinical investigation, particularly for its potential as a medical countermeasure against high-priority viral threats.[4][7]

Core Mechanism of Action

Galidesivir functions as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome.[5][8][9][10] The parent compound, a prodrug, must be metabolized by cellular kinases into its active triphosphate form, BCX-4430-TP.[5][11] This active metabolite then acts as a competitive inhibitor of adenosine triphosphate (ATP), leading to its incorporation into the nascent viral RNA strand.[6][11] The incorporation of BCX-4430-monophosphate disrupts the elongation process, causing premature chain termination and thus halting viral replication.[3][6][11][12][13] Studies have shown that BCX-4430-TP has a preferential affinity for viral RNA polymerase over host polymerases, providing a basis for its selective antiviral activity.[5]

Preclinical Efficacy Against Filoviruses

Galidesivir has demonstrated significant efficacy in various preclinical models of filovirus infection, including in vitro cell-based assays and in vivo studies in rodents and non-human primates (NHPs).

In Vitro Activity

Galidesivir exhibits potent antiviral activity against multiple filoviruses in cell culture.[5][11] The half-maximal effective concentration (EC₅₀) values are typically in the low to mid-micromolar range.[5]

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Ebola Virus (EBOV) | Vero | Data not specified | [5] |

| Marburg Virus (MARV) | Vero | Data not specified | [5] |

| Sudan Virus (SUDV) | Not specified | Data not specified | [11] |

| Bundibugyo Virus (BDBV) | Not specified | Data not specified | [11] |

Note: Specific EC₅₀ values from the provided search results were not consistently available. The activity is described as potent against Filoviridae.[5]

In Vivo Efficacy in Animal Models

Animal studies are crucial for evaluating the potential of antiviral candidates under the FDA's Animal Rule, which is applicable when human efficacy trials are not ethical or feasible.[14] Galidesivir has shown remarkable protective effects in lethal models of Ebola and Marburg virus diseases.

Rodent Models: Post-exposure intramuscular administration of Galidesivir protected against both Ebola and Marburg virus disease in rodent models.[3][11] In EBOV-infected mice, treatment with 30 mg/kg of Galidesivir via intramuscular injection or oral administration resulted in high survival rates.[5]

Non-Human Primate (NHP) Models: NHP models are considered the gold standard for filovirus research as they closely mimic human disease progression.[14] Galidesivir has demonstrated high survival rates in these stringent models.

| Virus | Animal Model | Treatment Regimen | Time of Treatment Initiation | Survival Rate (Treated vs. Placebo) | Reference |

| Marburg Virus (MARV) | Cynomolgus Macaques | Not specified | Up to 48 hours post-infection | 100% vs. 0% | [3][11] |

| Marburg Virus (MARV) | Non-Human Primates | Not specified | 1 hour, 24 hours, or 48 hours post-infection | 94% overall (100% at 24/48h) vs. 0% | [14][15] |

| Ebola Virus (EBOV) | Non-Human Primates | Loading dose: 100 mg/kg; Maintenance dose: 25 mg/kg BID for 11 days | 48 hours post-infection | 100% vs. 0% | [5][14] |

| Ebola Virus (EBOV) | Non-Human Primates | Maintenance dose for 9 days | 72 hours post-infection | 67% vs. 0% | [14] |

Pharmacokinetics and Safety Profile

The pharmacokinetic (PK) and safety profiles of Galidesivir have been evaluated in healthy adult subjects through Phase 1 clinical trials, with both intramuscular (IM) and intravenous (IV) administration routes being assessed.[7][9][16]

Pharmacokinetics

Following IM administration, Galidesivir is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 15 minutes.[9] The plasma concentration-time profile is characterized by a rapid initial distribution and clearance phase, followed by an extended terminal elimination phase.[9][16] The mean terminal half-life (t½) after 7 days of IM dosing was estimated to be between 87 and 116 hours.[9] Similar PK profiles were observed with IV administration.[9][16]

| Parameter | Route | Dose Range | Value | Reference |

| Tmax | IM | 0.3 - 10 mg/kg | ~15 minutes | [9] |

| Terminal t½ | IM (Day 7) | 2.5 - 10 mg/kg | 87 - 116 hours | [9] |

| Cmax (at 20 mg/kg) | IV | 5 - 20 mg/kg | 20,500 ng/mL | [7] |

| AUC (at 20 mg/kg) | IV | 5 - 20 mg/kg | 44,600 hr·ng/mL | [7] |

Safety and Tolerability

Phase 1 clinical trials in healthy volunteers have shown that Galidesivir is generally safe and well-tolerated at multiple dose levels via both IM and IV routes.[7][9][14][16] No serious adverse events or fatal events were reported in these studies.[9][16] Additionally, no clinically significant dose-related trends in laboratory values, vital signs, or electrocardiograms were observed.[9][16] A study in patients with COVID-19 also found Galidesivir to be safe and generally well-tolerated, although it did not show a clinical efficacy benefit in that context.[17]

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments in Galidesivir research based on the available literature.

In Vitro Antiviral Assays

Objective: To determine the half-maximal effective concentration (EC₅₀) of Galidesivir against filoviruses.

-

Cell Culture: Vero cells or other susceptible cell lines are cultured in appropriate media and seeded into multi-well plates.

-

Compound Preparation: Galidesivir is serially diluted to create a range of concentrations.

-

Viral Infection: Cells are infected with a low multiplicity of infection (MOI) of the target filovirus (e.g., EBOV, MARV).

-

Treatment: The diluted compound is added to the infected cells.

-

Incubation: Plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).

-

Endpoint Analysis: The extent of viral replication is quantified. This can be done through various methods:

-

Plaque Reduction Assay: Counting viral plaques to determine the concentration of the drug that reduces plaque formation by 50%.

-

High-Content Imaging: Using fluorescently labeled antibodies against viral antigens to quantify the percentage of infected cells.

-

Neutral Red Uptake Assay: Measuring cell viability, as viral infection leads to cytopathic effects.[11]

-

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Non-Human Primate Efficacy Studies

Objective: To evaluate the in vivo efficacy of Galidesivir in a lethal filovirus challenge model.

-

Animal Model: Cynomolgus or rhesus macaques, which are highly susceptible to filovirus infection, are used.

-

Acclimation and Baseline: Animals are acclimated to the BSL-4 facility, and baseline physiological and hematological data are collected.

-

Viral Challenge: Animals are challenged with a lethal dose of a well-characterized filovirus strain (e.g., EBOV, MARV) via intramuscular injection.

-

Treatment Initiation: At a predetermined time post-infection (e.g., 24, 48, or 72 hours), treatment with Galidesivir or a placebo (vehicle control) is initiated. Dosing is typically administered intramuscularly.

-

Dosing Regimen: A loading dose followed by twice-daily maintenance doses is a common regimen.[5]

-

Monitoring: Animals are closely monitored for clinical signs of disease (fever, weight loss, rash, behavioral changes), and blood samples are collected regularly to measure viral load (viremia) and hematological and serum chemistry parameters.

-

Primary Endpoint: The primary endpoint is survival over a defined period (e.g., 28 days).

-

Data Analysis: Survival curves are generated and compared between treated and placebo groups using statistical methods like the log-rank test. Viral loads and clinical parameters are also compared.

Conclusion

Galidesivir (BCX-4430) is a promising broad-spectrum antiviral agent with significant potential as a medical countermeasure for filovirus diseases. Its mechanism of action, targeting the viral RdRp, is well-characterized. Extensive preclinical studies, particularly in non-human primate models of Ebola and Marburg virus infections, have demonstrated high rates of survival even when treatment is initiated up to 48 hours post-exposure.[3][11][14] Phase 1 clinical trials have established a favorable safety and pharmacokinetic profile in healthy human volunteers.[7][9][16] This robust body of evidence supports the continued development of Galidesivir as a critical tool in the global response to the threat of filovirus outbreaks.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galidesivir - Wikipedia [en.wikipedia.org]

- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. BioCryst Completes Phase 1 Clinical Trial of Galidesivir | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chinacdc.cn [chinacdc.cn]

- 12. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. islandpharmaceuticals.com [islandpharmaceuticals.com]

- 15. Island Pharmaceuticals reports breakthrough survival data for galidesivir in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]

- 16. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BioCryst Provides Update on Galidesivir Program | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

An In-Depth Technical Guide to the Antiviral Spectrum of Galidesivir (BCX-4430)

A Note on Compound Identification: Initial searches for "BCX-3607" indicate its primary role as an orally active tissue factor/factor VIIa (TF-FVIIa) inhibitor with anti-thrombotic and anti-inflammatory properties.[1][2][3] The context of an "antiviral spectrum" strongly suggests a likely interest in the broad-spectrum antiviral agent, Galidesivir (B1663889) (BCX-4430) .[4][5] This guide will focus on Galidesivir, an adenosine (B11128) nucleoside analog developed for its potent activity against a wide range of RNA viruses.[5][6][7]

Executive Summary

Galidesivir (BCX-4430) is an investigational broad-spectrum antiviral agent that has demonstrated significant efficacy against a multitude of RNA viruses.[6][7] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the viral RNA.[8][9][10][11] This guide provides a comprehensive overview of the antiviral spectrum of Galidesivir, presenting key in vitro and in vivo data. It also details the experimental protocols for the assays used to determine its efficacy and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

Galidesivir is a prodrug that requires intracellular phosphorylation by host cell kinases to its active triphosphate form (BCX-4430-TP).[9][10] This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The structural modifications in Galidesivir, specifically an azasugar ring instead of a furanose ring, disrupt the electrostatic interactions necessary for further nucleotide addition.[10][11] This results in non-obligate chain termination, effectively halting viral replication.[10][12]

In Vitro Antiviral Spectrum

Galidesivir has demonstrated a broad spectrum of activity in cell culture against more than 20 RNA viruses across nine different families.[7] The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[7]

Table 1: In Vitro Efficacy of Galidesivir (BCX-4430) Against Various RNA Viruses

| Viral Family | Virus | Cell Line | EC50 (µM) | Reference |

| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | [6][13] |

| SARS-CoV | Vero 76 | 57.7 | [6][13] | |

| Filoviridae | Marburg Virus (MARV) | HeLa | 4.4–6.7 | [6] |

| Ebola Virus (EBOV) | HeLa | 11.8 | [6] | |

| Sudan Virus (SUDV) | HeLa | 3.4 | [6] | |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero 76 | >7 | [7] |

| Dengue Virus (DENV) | Vero 76 | 32.8 | [6] | |

| Zika Virus (ZIKV) | Vero 76 | 1.5 - 12.3 | [6] | |

| West Nile Virus (WNV) | Vero 76 | - | [14] | |

| Japanese Encephalitis Virus (JEV) | Vero 76 | 43.6 | [6] | |

| Orthomyxoviridae | Influenza A Virus (IAV) | MDCK | 10.7 | [6][13] |

| Paramyxoviridae | Nipah Virus (NiV) | HeLa | 41.9 | [6] |

| Measles Virus (MeV) | Vero 76 | 6.19 | [6] | |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | MA104 | 11.0 | [6][13] |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | [7] |

| Junin Virus (JUNV) | Vero | 42.2 | [7] | |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | - | 20.4 | [6] |

| Picornaviridae | Human Rhinovirus (HRV) | - | 3.4 | [13] |

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.

In Vivo Efficacy

Galidesivir has shown significant efficacy in various animal models of lethal viral infections, often demonstrating greater potency than predicted by in vitro studies.[6][7][15]

Table 2: In Vivo Efficacy of Galidesivir (BCX-4430) in Animal Models

| Virus | Animal Model | Dosing Regimen | Outcome | Reference |

| Ebola Virus (EBOV) | Rhesus Macaques | 100 mg/kg BID loading dose, then 25 mg/kg BID | 100% survival when treatment started 2 days post-infection; 67% survival when started 3 days post-infection. | [12] |

| Marburg Virus (MARV) | Cynomolgus Macaques | - | 100% protection when administered 1 or 2 days post-infection. | [12] |

| Yellow Fever Virus (YFV) | Syrian Golden Hamsters | 200 mg/kg/day | High survival rates even when treatment was initiated up to 3 days post-infection. | [7] |

| Zika Virus (ZIKV) | Rhesus Macaques | 100 mg/kg BID | Prevented or rapidly reduced viral burden in blood and CNS. | [7] |

| Rift Valley Fever Virus (RVFV) | Hamsters | - | Higher in vivo potency than predicted by cell culture. | [6] |

| SARS-CoV-2 | Syrian Golden Hamsters | - | Reduced lung pathology when treatment initiated 24h prior to infection. | [16] |

Experimental Protocols

In Vitro Efficacy: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.[17][18][19]

Detailed Methodology:

-

Cell Culture: Plate susceptible host cells (e.g., Vero, HeLa, MDCK) in 24-well plates and incubate until a confluent monolayer is formed.[20]

-

Compound Preparation: Prepare a series of dilutions of Galidesivir in an appropriate cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Add the virus at a concentration calculated to produce 40-100 plaque-forming units (PFU) per well, mixed with the corresponding dilutions of Galidesivir.[20] A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[20]

-

Overlay: Carefully remove the virus-compound inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 0.4% agarose in MEM with 5% FBS) containing the respective concentrations of Galidesivir.[20]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration optimal for the specific virus to form visible plaques (typically 3-10 days).[20]

-

Visualization: Fix the cells with 10% formalin and stain with a 0.8% crystal violet solution.[20] Plaques appear as clear, unstained areas against a purple background of healthy cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by regression analysis of the dose-response curve.

In Vivo Efficacy: Viral Load Quantification by qRT-PCR

In animal models, efficacy is often determined by measuring the reduction in viral load in tissues or plasma using quantitative reverse transcription PCR (qRT-PCR).[21]

Detailed Methodology:

-

Sample Preparation: Collect blood (for plasma) or specific tissue samples from Galidesivir-treated and placebo-treated animals at predetermined time points post-infection. Store samples at -80°C.[22]

-

RNA Extraction: Extract viral RNA from a defined volume of plasma or homogenized tissue using a commercial viral RNA extraction kit according to the manufacturer's instructions.[23]

-

qRT-PCR Reaction Setup: Prepare a master mix containing a one-step RT-PCR buffer, primers and a TaqMan probe specific to a conserved region of the viral genome, and the reverse transcriptase/Taq polymerase enzyme mix.[23]

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler. Typical cycling conditions include an initial reverse transcription step, followed by PCR amplification cycles (e.g., denaturation, annealing, and extension).[22][24]

-

Standard Curve Generation: To enable absolute quantification, a standard curve is generated using serial dilutions of a plasmid containing the target viral sequence or a known quantity of viral RNA.[21]

-